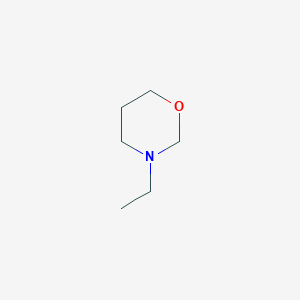
3-Ethyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,3-oxazinane is a six-membered heterocyclic compound containing nitrogen and oxygen atoms. It belongs to the class of oxazinanes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with an aldehyde, such as formaldehyde, under mild conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring. The reaction conditions can vary depending on the specific aldehyde used and the desired substituents on the oxazinane ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. These methods often employ catalysts and solvents that are compatible with large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the oxazinane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions include oxazinane-2,5-diones, oxazolidines, and various substituted oxazinanes, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-1,3-oxazinane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-ethyl-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-1,3-oxazinane include:
1,3-Oxazolidine: A five-membered ring compound with similar chemical properties.
1,3-Oxazine: A six-membered ring compound with one nitrogen and one oxygen atom, but with different substitution patterns.
1,3-Oxazinan-2-one: A six-membered ring compound with a carbonyl group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
33489-89-3 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-5-8-6-7/h2-6H2,1H3 |
InChI Key |
NIWUQINKWVGRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















